N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide
Description
Introduction to N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-Methylfuran-2-yl)methyl]-2-(3-Methylphenoxy)acetamide
The compound integrates multiple heterocyclic motifs, including a sulfolane-derived tetrahydrothiophene dioxide ring and a methyl-substituted furan system, linked via an acetamide bridge to a 3-methylphenoxy group. Its molecular formula, C~19~H~23~NO~5~S, reflects a balance of polar and nonpolar regions, suggesting potential solubility in both aqueous and organic media.
Systematic Nomenclature and Structural Identification
The IUPAC name N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide systematically describes its structure:
- Tetrahydrothiophene dioxide : A five-membered ring with two sulfonyl oxygen atoms at the 1-position, contributing to its polarity.
- 5-Methylfuran-2-ylmethyl : A furan ring substituted with a methyl group at the 5-position, attached via a methylene bridge to the acetamide nitrogen.
- 3-Methylphenoxy : A methoxy-substituted benzene ring with a methyl group at the 3-position, linked to the acetamide’s carbonyl carbon.
Table 1: Key Structural and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 879928-00-4 | |
| Molecular Formula | C~19~H~23~NO~5~S | |
| Molecular Weight | 377.45 g/mol | |
| SMILES Notation | Cc1cccc(c1)OCC(=O)N(C1CCS(=O)(=O)C1)Cc1ccc(o1)C |
The sulfolane-like tetrahydrothiophene dioxide moiety enhances solubility in polar solvents, while the furan and phenoxy groups introduce aromatic and hydrophobic characteristics.
Historical Context in Heterocyclic Chemistry Research
The compound’s structural motifs trace their origins to milestones in heterocyclic chemistry:
- Sulfolane Development : First synthesized in the 1960s by Shell Oil, sulfolane (tetramethylene sulfone) revolutionized solvent applications due to its dual solubility in hydrocarbons and water. The tetrahydrothiophene dioxide group in this compound derives from sulfolane’s hydrogenated precursor, sulfolene.
- Furan Chemistry : Furans, discovered in the late 18th century, gained prominence as intermediates in carbohydrate chemistry and drug synthesis. The 5-methylfuran unit here echoes the use of furfural (a furan derivative) in industrial processes.
- Acetamide Linkers : Acetamide-containing compounds, such as phenoxy acetamide derivatives, emerged in the 21st century as scaffolds for antitrypanosomal and antioxidant agents.
The convergence of these historical lineages in a single molecule underscores advancements in modular heterocyclic synthesis.
Significance in Modern Medicinal Chemistry
This compound’s architecture aligns with trends in drug design targeting parasitic and oxidative stress-related diseases:
- Tetrahydrothiophene Dioxide : Analogous to sulfolane’s role in enhancing drug solubility, this group may improve bioavailability.
- Furan and Phenoxy Groups : These aromatic systems facilitate π-π stacking interactions with biological targets, as seen in naphthalimide-based DNA intercalators.
- Acetamide Bridge : Serves as a flexible connector, enabling conformational adaptability during target binding.
Table 2: Structural Motifs and Their Pharmacological Relevance
Recent studies on phenoxy acetamide derivatives highlight their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. The compound’s furan and sulfolane-derived components may synergize to enhance membrane permeability and target engagement.
Properties
Molecular Formula |
C19H23NO5S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C19H23NO5S/c1-14-4-3-5-17(10-14)24-12-19(21)20(11-18-7-6-15(2)25-18)16-8-9-26(22,23)13-16/h3-7,10,16H,8-9,11-13H2,1-2H3 |
InChI Key |
UBRTWUKWPFBRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. The starting materials might include tetrahydrothiophene, methylfuran, and methylphenoxyacetic acid. The synthesis could involve:
Oxidation: of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring.
Alkylation: of the methylfuran with a suitable alkylating agent.
Amidation: reaction to form the final acetamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized further under strong oxidizing conditions.
Reduction: Reduction reactions could target the dioxidotetrahydrothiophene ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler hydrocarbons or alcohols.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity, such as anti-inflammatory or antimicrobial properties.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The target compound belongs to a broader class of N-substituted acetamides. Key analogues include:
Phenoxy Group Modifications
- 4-Fluorophenoxy variant: Replacing the 3-methylphenoxy group with 4-fluorophenoxy () introduces an electron-withdrawing fluorine atom, likely enhancing oxidative stability and altering receptor binding .
Aromatic Ring Substitutions
Molecular Weight and Physicochemical Properties
The target compound’s higher molecular weight (397.9 vs. 287.76 for BH53085) reflects its additional methylfuran and methylphenoxy groups, which may improve membrane permeability but reduce aqueous solubility .
Key Research Findings and Implications
- Sulfone groups in tetrahydrothiophene-dioxide moieties enhance metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug half-life .
- Furan rings contribute to aromatic interactions in receptor binding but may introduce photolytic instability, as seen in furan-containing agrochemicals .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide is a complex organic compound characterized by its unique structural features, including a dioxidotetrahydrothiophenyl moiety and a furan ring. These components contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 419.5 g/mol. The presence of the 1,1-dioxide group on the tetrahydrothiophene enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H29NO5S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 874129-74-5 |
Antimicrobial Properties
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Antibacterial Activity
The compound was tested against Gram-positive and Gram-negative bacteria, showing significant activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The MIC values were found to be lower than those of traditional antibiotics, suggesting a promising antibacterial profile.
Antifungal Activity
In antifungal assays, the compound demonstrated activity against Candida albicans with MIC values comparable to established antifungal agents like miconazole.
Antioxidant Activity
The antioxidant capacity was assessed using various assays, such as the DPPH radical scavenging method. The results indicated that the compound exhibits strong antioxidant properties, surpassing those of Trolox, a standard antioxidant used for comparison.
Toxicity Studies
Toxicity assessments were conducted using Daphnia magna as a model organism. The compound showed low toxicity levels, indicating its potential safety for further development in medicinal applications.
Case Study 1: Synthesis and Characterization
A recent study synthesized this compound and characterized it using various spectroscopic techniques including NMR and IR spectroscopy. The findings confirmed the expected structure and purity of the compound.
Case Study 2: Comparative Biological Evaluation
In comparative studies with other thiophene derivatives, this compound exhibited superior antimicrobial and antioxidant activities. Table 1 summarizes the biological evaluation results:
| Compound Name | MIC (μg/mL) | Antioxidant Activity (IC50 μM) |
|---|---|---|
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[...] | 10 | 15 |
| Nitrofurazone (Standard) | 20 | 25 |
| Miconazole (Standard) | 15 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and purification strategies for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-(3-methylphenoxy)acetamide?
- Methodology :
- Stepwise Synthesis : Utilize multi-step reactions, starting with chloroacetylation of intermediates (e.g., using chloroacetyl chloride and bases like NaH or K₂CO₃ in DMF), followed by nucleophilic substitution or coupling reactions .
- Key Reagents : Potassium carbonate (base) and DMF (solvent) are critical for facilitating coupling reactions between phenoxyacetamide and heterocyclic moieties .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from by-products. Confirm purity via TLC monitoring .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
- Methodology :
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 3.8 ppm for -OCH₃, δ 7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 430.2 [M+1] for analogs) .
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for amides) .
Q. How can researchers assess the in vitro bioactivity of this compound?
- Methodology :
- Target Identification : Screen against enzymes/receptors linked to neurological disorders or cancer (e.g., kinase assays, receptor-binding studies) .
- Dose-Response Assays : Use cell viability assays (MTT, ATP-luciferase) to determine IC₅₀ values. Compare with structurally similar compounds (e.g., imidazole or benzofuran derivatives) .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for synthesizing this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Machine Learning : Train models on existing reaction data (solvent, temperature, catalyst) to predict optimal yields. Validate experimentally via high-throughput screening .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 5-methylfuran with benzofuran or thiophene) to assess electronic/steric effects .
- Bioactivity Profiling : Test analogs against disease-specific targets (e.g., cancer cell lines, enzyme inhibition). Correlate activity with structural features (e.g., logP for lipophilicity) .
Q. How can conflicting bioactivity data from different studies be resolved?
- Methodology :
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Mechanistic Studies : Use molecular docking to validate target binding hypotheses or confirm off-target effects via proteomic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
